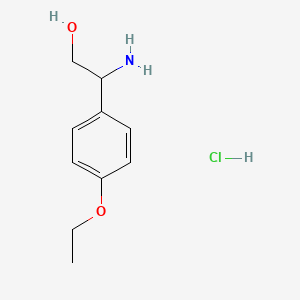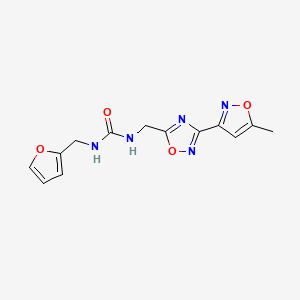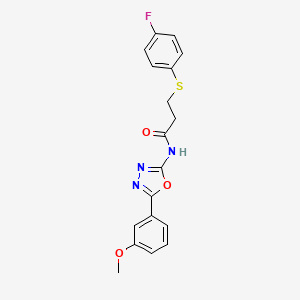![molecular formula C16H16N2O B2787497 [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 537018-30-7](/img/structure/B2787497.png)
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol, also known as MBIM, is a benzimidazole derivative that has shown potential as a therapeutic agent. It has been studied for its potential as an anti-tumor, anti-inflammatory, and anti-viral agent.
Mecanismo De Acción
The exact mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is not fully understood. However, it has been suggested that this compound may inhibit cancer cell growth by inducing apoptosis and inhibiting cell cycle progression. This compound may also exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound may inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good bioavailability. It is rapidly absorbed and distributed throughout the body. In animal studies, this compound has been shown to reduce tumor growth and inflammation, as well as improve survival rates. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is its low toxicity and good bioavailability, which makes it a promising therapeutic agent. However, one limitation is the lack of understanding of its exact mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration method for this compound.
Direcciones Futuras
There are several future directions for the study of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol. One area of interest is the development of this compound analogs with improved anti-tumor, anti-inflammatory, and anti-viral properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in combination with other therapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising therapeutic agent with potential as an anti-tumor, anti-inflammatory, and anti-viral agent. While more research is needed to fully understand its mechanism of action and optimal dosage, this compound has shown low toxicity and good bioavailability, making it a promising candidate for further study.
Métodos De Síntesis
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol can be synthesized through a multi-step process involving the reaction of a benzimidazole derivative with a benzyl halide, followed by reduction with sodium borohydride. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol has been studied for its potential as an anti-tumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of acute lung injury and rheumatoid arthritis. Additionally, this compound has been studied for its anti-viral properties. It has been shown to inhibit the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBSKBURFOCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-(4-hydroxyphenyl)-N-{[1-(2-methylphenyl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2787414.png)






![2-{[1-(quinolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2787430.png)
![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787431.png)

![N-(2-furylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2787433.png)
![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]prop-2-enamide](/img/structure/B2787435.png)

![1-(3,4-Dimethoxyphenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2787437.png)